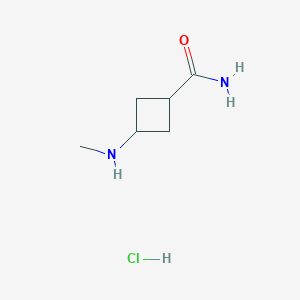
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide, commonly known as DNTT, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DNTT belongs to the category of thiophene-based organic semiconductors, which are widely used in electronic devices such as solar cells and transistors.
Applications De Recherche Scientifique
Synthesis and Radiosensitization Applications
Researchers have synthesized a series of nitrothiophene derivatives with potential applications as radiosensitizers and bioreductively activated cytotoxins. These compounds, including variations with N-(ω-aminoalkyl) side chains, have shown in vitro efficacy as radiosensitizers of hypoxic mammalian cells, indicating their potential use in enhancing the effectiveness of radiation therapy in cancer treatment (Threadgill et al., 1991).
Aromatic Polyamides and Their Properties
The synthesis of new aromatic polyamides derived from bis(ether-carboxylic acid) and their characterization have been explored. These polyamides exhibit remarkable solubility, thermal stability, and the ability to form transparent, flexible films, suggesting their use in advanced material applications such as coatings, films, and potentially as components in electronic devices (Hsiao, Yang, & Lin, 1999).
Photoluminescence Properties
Functional π-extended fluorene derivatives containing nitro groups have been synthesized and studied for their unique photoluminescence properties. These compounds exhibit high fluorescence quantum yields and solvatochromic behavior, making them promising candidates for fluorescent probes and sensors in chemical and biological research applications (Kotaka, Konishi, & Mizuno, 2010).
Electrochromic and Electrofluorescent Polyamides
The development of electrochromic and electrofluorescent polyamides incorporating bis(diphenylamino)-fluorene units has been reported. These materials display reversible electrochromic switching, high fluorescence quantum yields, and good solubility, highlighting their potential for applications in smart windows, displays, and other electro-optical devices (Sun et al., 2016).
Lanthanide–Organic Frameworks for Sensing Applications
Lanthanide–organic frameworks with bithiophene groups have been synthesized and shown to serve as fast-response fluorescence sensors for the detection of nitrobenzene and Fe3+ ions. Their high sensitivity and selectivity, combined with the ability to recycle, suggest significant potential for environmental monitoring and safety applications (Dou et al., 2018).
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-3-(4-fluoro-2-nitrophenoxy)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O4S/c1-11-4-3-5-12(2)17(11)21-19(23)18-16(8-9-27-18)26-15-7-6-13(20)10-14(15)22(24)25/h3-10H,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRGHTGTPUYTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2993663.png)


![3-{N-[4-(3-carboxy-3-piperidylpropanoylamino)phenyl]carbamoyl}-2-piperidylprop anoic acid](/img/structure/B2993670.png)



![2,4-difluoro-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide](/img/structure/B2993675.png)


